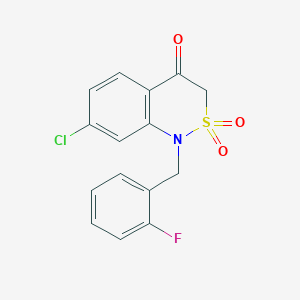

7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Description

Properties

IUPAC Name |

7-chloro-1-[(2-fluorophenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3S/c16-11-5-6-12-14(7-11)18(22(20,21)9-15(12)19)8-10-3-1-2-4-13(10)17/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCAHMPBOKTAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=C(C=C2)Cl)N(S1(=O)=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 7-chloro-2,1-benzothiazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).

Cyclization: The intermediate product undergoes cyclization to form the benzothiazine ring structure.

Oxidation: The final step involves the oxidation of the sulfur atom to form the 2,2-dioxide derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(2-Chloro-6-Fluorobenzyl)-1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide

- Molecular Formula: C₁₅H₁₁ClFNO₃S (average mass: 339.765) .

- Key Differences : The benzyl substituent contains 2-chloro-6-fluoro groups instead of a single 2-fluorobenzyl.

- Impact : The additional chlorine atom increases molecular weight and may reduce lipophilicity compared to the target compound. This substitution pattern could alter steric interactions in biological targets or synthetic reactions.

6-Bromo-3,3-Dichloro-1-Methyl-1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide

- Molecular Formula: C₉H₆BrCl₂NO₃S .

- Key Differences : Bromine at C6, dichloro substitution at C3, and a methyl group at N1.

- The methyl group reduces steric bulk compared to benzyl substituents, affecting solubility and metabolic stability.

Bentazone (3-(1-Methylethyl)-1H-2,1,3-Benzothiadiazin-4(3H)-one 2,2-Dioxide)

- Molecular Formula : C₁₀H₁₂N₂O₃S .

- Key Differences: Benzothiadiazinone core (vs. benzothiazinone) with an isopropyl group.

- Impact: The thiadiazinone core shifts biological activity; Bentazone is a herbicide, whereas benzothiazinones are primarily NSAIDs. This highlights the importance of core structure in determining functional applications.

Pharmacological Activity

NSAID Potency

- Target Compound : Derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit significantly higher anti-inflammatory activity than Piroxicam® and Meloxicam® due to enhanced COX-2 inhibition .

- Comparison: 1-Ethyl-1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide: Used in multicomponent syntheses but lacks halogen substituents, reducing potency . 2-Fluorobenzyl Substituent: The electron-withdrawing fluorine may improve metabolic stability and binding affinity compared to non-halogenated analogues.

Antimicrobial Activity

- Benzothiazinone Derivatives: Active against gram-negative bacteria and fungi .

- Benzoxathiin Analogues : Exhibit higher activity against gram-positive bacteria due to structural isosterism (O-atom replacing N-R group) .

- Target Compound : The 7-chloro and 2-fluorobenzyl groups may broaden the antimicrobial spectrum by modulating membrane permeability.

Multicomponent Reactions

- Target Compound: Participates in three-component reactions with aldehydes and active methylene nitriles to form 2-amino-4H-pyran derivatives, crucial for drug discovery .

- Comparison: 1-Ethyl Derivative: Forms triethylammonium salts in reactions with heterocyclic aldehydes, indicating competitive pathways . Benzoxathiin Derivatives: Lower reactivity due to reduced enol nucleophilicity, limiting synthetic utility .

Crystallographic Behavior

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Crystallographic Parameters of Halogenated Derivatives

Biological Activity

7-Chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a synthetic organic compound belonging to the class of benzothiazine derivatives. Its unique chemical structure includes both chloro and fluoro substituents, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structure

The IUPAC name for the compound is 7-chloro-1-[(2-fluorophenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one. Its molecular formula is , and it possesses a complex structure that enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves:

- Starting Materials : 2-fluorobenzyl chloride and 7-chloro-2,1-benzothiazine.

- Reaction Conditions : Utilization of bases such as sodium hydroxide and solvents like dimethylformamide.

- Cyclization and Oxidation : These steps are crucial for forming the benzothiazine ring and introducing the 2,2-dioxide functionality.

The biological activity of 7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : Binding to enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : Affecting receptor activity that can lead to altered cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as TK-10 and HT-29. The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways.

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of bacterial growth in Gram-positive and Gram-negative strains. |

| Study 2 | Showed potent cytotoxicity against human cancer cell lines with IC50 values indicating strong efficacy. |

| Study 3 | Investigated the compound's effect on enzyme inhibition related to inflammatory pathways. |

Similar Compounds

The biological activity of 7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can be compared with other benzothiazine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one | Contains both chloro and fluoro groups | Strong antimicrobial and anticancer properties |

| 7-chloro-1H-2,1-benzothiazin-4(3H)-one | Lacks the fluorobenzyl group | Limited activity compared to the target compound |

| 1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one | Lacks the chloro group | Reduced potency in biological assays |

Q & A

Q. Q1. What are the established synthetic routes for 7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and alkylation steps. For example, analogous compounds like 3,3-dichloro derivatives are prepared via refluxing with N-chlorosuccinimide (NCS) in CCl₄, catalyzed by benzoyl peroxide . Optimization includes adjusting molar ratios (e.g., 1:2 substrate:NCS), solvent choice (CCl₄ for halogenation), and reaction time (2–4 hours). Recrystallization in ethanol or ethyl acetate improves purity. Monitoring by TLC and NMR ensures intermediate formation .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR : Use and NMR to confirm substituents (e.g., 2-fluorobenzyl group) and ring conformation. Coupling constants in NMR reveal stereoelectronic effects .

- X-ray crystallography : Refinement via SHELXTL or SHELXL software resolves bond lengths and angles. For example, anisotropic displacement parameters refine heavy atoms (Cl, S), while riding models locate H atoms .

- IR and mass spectrometry : Validate functional groups (e.g., sulfone S=O at ~1350 cm) and molecular ion peaks .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in conformational analysis of the benzothiazine ring (e.g., twist-boat vs. sofa)?

Methodological Answer: Conformational discrepancies arise from steric effects and hydrogen bonding. Use Cremer-Pople puckering parameters (S, Θ, Ψ) to quantify ring distortion. For example:

- Twist-boat : S = 0.65, Θ = 51.4°, Ψ = 27.3° (observed in methanol solvates due to H-bonding with solvent) .

- Sofa conformation : Planar deviation <0.35 Å, stabilized by intramolecular H-bonds (e.g., N–H···O) .

Compare with density functional theory (DFT) calculations to assess energy differences between conformers .

Q. Q4. What mechanistic insights explain selectivity challenges in multi-component reactions involving this compound?

Methodological Answer: Competing pathways (e.g., bis-adduct formation vs. pyrane synthesis) depend on substituent electronics and solvent polarity. For example:

- Malononitrile favors 4H-pyrane products via Knoevenagel condensation.

- Ethyl cyanoacetate leads to bis-adducts due to steric hindrance from the ethoxy group.

Control selectivity by tuning the base (e.g., triethylamine for bis-adducts) and reaction time. Mechanistic studies via NMR kinetics or LC-MS intermediate tracking are recommended .

Q. Q5. How should crystallographers address high R-values and electron density anomalies in refinement?

Methodological Answer: High R-values (e.g., ) often result from disorder (e.g., solvent molecules) or heavy atoms (Cl, Br). Strategies:

- Disorder modeling : Split occupancy for solvent sites (e.g., methanol disordered over three positions ).

- Anisotropic refinement : Apply to Br/Cl atoms to account for elongated thermal ellipsoids .

- Difference Fourier maps : Identify residual peaks (>1 eÅ) near electronegative atoms and model as partial occupancy moieties .

Q. Q6. What in vitro assays are suitable for probing structure-activity relationships (SAR) of benzothiazine derivatives?

Methodological Answer:

- Anti-inflammatory assays : COX-1/COX-2 inhibition (cf. oxicams) via fluorometric kits .

- Antiviral screens : HCV NS5B polymerase inhibition assays, using luciferase-based replication systems .

- Cytotoxicity : MTT assays on HepG2 or HEK293 cells to assess selectivity. Correlate substituent effects (e.g., 2-fluorobenzyl enhances membrane permeability) with IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.